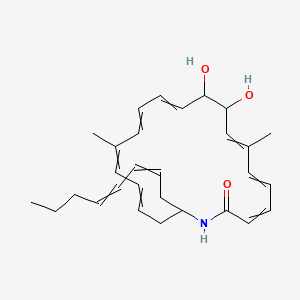

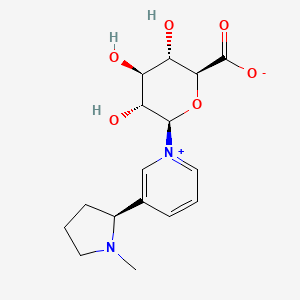

Heronamide C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Heronamide C is a 20-membered polyene macrolactam isolated from a marine-derived Streptomyces species . This compound exhibits potent antifungal activity by targeting membrane phospholipids . This compound is known for its unique structure, which includes two isolated tetraene and triene chromophores .

Scientific Research Applications

Heronamide C has several scientific research applications:

Mechanism of Action

Heronamide C, also known as “9,10-Dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one”, is a polyketide macrolactam antifungal agent synthesized by marine Actinomycetes . This article provides a comprehensive analysis of its mechanism of action.

Target of Action

This compound primarily targets the cell membranes of eukaryotic cells . It exhibits selective toxicity by inhibiting growth and promoting abnormal cell wall material accumulation in wild-type fission yeast cells .

Mode of Action

This compound interacts with its targets by binding to liposomes consisting of lipids having saturated hydrocarbon chains in an irreversible manner . This interaction leads to changes in cell wall morphology .

Biochemical Pathways

It is known that the compound is biosynthesized from various β-amino acid starter units, contributing to its structural diversity . The β-amino group of the β-amino acid is essential for the formation of their characteristic macrocyclic structures .

Pharmacokinetics

Its ability to bind irreversibly to lipids suggests that it may have unique pharmacokinetic properties that contribute to its bioavailability .

Result of Action

This compound’s action results in the inhibition of growth and the promotion of abnormal cell wall material accumulation in wild-type fission yeast cells . It also induces morphological alterations in mammalian cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s interaction with cell membrane lipids suggests that the lipid composition of the target cells could impact its efficacy . .

Safety and Hazards

Future Directions

The biosynthesis of Heronamide C provides a framework for the assignment of complete relative configurations across all heronamides, and inspires an attractive biomimetic strategy for future total syntheses . It may have potential antifungal activities due to its saturated hydrocarbon chain and its ability to be inserted into the phospholipid bilayer .

Preparation Methods

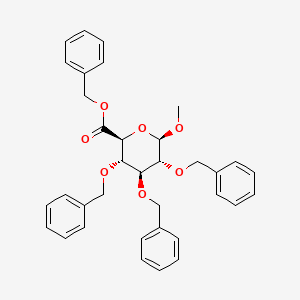

The synthesis of Heronamide C involves a highly modular strategy. This strategy includes the use of modular Suzuki coupling and borylcupration/protonation of internal alkynes . The synthetic route begins with the preparation of key intermediates, followed by their assembly into the final macrolactam structure. The reaction conditions typically involve the use of boronate esters and other reagents to facilitate the coupling reactions .

Chemical Reactions Analysis

Heronamide C undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the double bonds within the polyene structure.

Cycloaddition: This compound can undergo intramolecular cycloadditions, such as [6π+4π] and [6π+6π] cycloadditions, to form different products

Photochemical Reactions: Exposure to UV light can convert this compound to Heronamide A and Heronamide B.

Common reagents used in these reactions include oxidizing agents, reducing agents, and light sources for photochemical reactions. The major products formed from these reactions include Heronamide A and Heronamide B .

Comparison with Similar Compounds

Heronamide C is part of a family of polyene macrolactams, which includes Heronamide A and Heronamide B . These compounds share similar structural features but differ in their biological activities. For example, Heronamide A and Heronamide B exhibit weaker antifungal activity compared to this compound . Other similar compounds include 8-deoxythis compound and 16,17-dihydrothis compound, which have been synthesized as analogs for studying the structure-activity relationships of this compound .

This compound stands out due to its potent antifungal activity and unique structural features, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name |

9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZNSWBEDCHESP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity of Heronamide C and how does it interact with its target?

A1: this compound is a potent antifungal agent. [] Research suggests that it exerts its antifungal effects by binding to cell membranes, specifically targeting saturated hydrocarbon chains within lipid membranes. [] This interaction disrupts membrane integrity and microdomain structure, ultimately leading to abnormal cell wall morphology in susceptible organisms like fission yeast. []

Q2: How important is the C16-C17 double bond for this compound's antifungal activity?

A2: The C16-C17 double bond in this compound is crucial for its antifungal activity. Studies using a synthetic analog, 16,17-Dihydrothis compound (lacking the double bond), showed a significant decrease in antifungal potency. [, ] This highlights the essential role of this structural feature in this compound's mechanism of action.

Q3: What is the significance of this compound's stereochemistry for its biological activity?

A3: this compound exhibits chiral recognition with cell membrane components, indicating that its three-dimensional structure is essential for its biological activity. [, ] Further research with the synthetic enantiomer, ent-Heronamide C, confirmed the importance of stereochemistry, as it also exhibited reduced antifungal activity. [, ] This suggests a specific interaction with a chiral target within the cell membrane.

Q4: How does the structure of this compound's hydrocarbon tail influence its activity?

A4: Comparing this compound with another related polyene macrolactam, BE-14106, revealed that the hydrocarbon tail structure significantly impacts antifungal activity. [] BE-14106, possessing one less acetate unit in its hydrocarbon tail compared to this compound, was found to be four times less potent against fission yeast. [] This suggests that the specific length and composition of the hydrocarbon tail are important for optimal interaction with target membranes.

Q5: What is known about the biosynthesis of this compound?

A5: this compound is produced by marine-derived Streptomyces species. [, ] Genomic analysis of Streptomyces sp. TP-A0871 revealed the presence of a biosynthetic gene cluster (BGC) responsible for this compound production. [] This BGC is suggested to utilize polyketide synthase (PKS) machinery for assembling the molecule's core structure. [, ] Interestingly, Heronamides A and B, two related compounds, are formed through spontaneous thermal [6π + 4π] and photochemical [6π + 6π] intramolecular cycloadditions of this compound. [, ] This highlights an unusual biosynthetic pathway where the final products are generated through non-enzymatic modifications of a precursor molecule.

Q6: What are the structural features of this compound?

A6: this compound is a 20-membered polyene macrolactam. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure consists of two polyene units connected by an amide linkage, with a macrocyclic ring incorporating a C8,C9-diol moiety and a hydrocarbon tail. [] The stereochemistry of specific carbons, particularly C19 and the two hydroxylated methine carbons, is crucial for its activity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)